BRL 35135A
Description
Role of Beta-3 Adrenoceptors in Metabolic and Physiological Regulation The β3-adrenoceptor is the least studied subtype of the beta-adrenergic subfamily.nih.govSince its discovery in the late 1980s, it has been detected in various human tissues, including adipose tissue, myocardium, gallbladder, stomach, small intestine, urinary bladder, and brain.nih.govmdpi.comnih.govActivation of β3-adrenoceptors is involved in a variety of cellular pathways.nih.gov
β3-adrenoceptors play an important role in the regulation of lipid metabolism and have been considered a target for treating certain forms of obesity. nih.gov Stimulation of the β3-AR increases lipolysis, fatty acid oxidation, energy expenditure, and insulin (B600854) action, which can lead to anti-obesity and anti-diabetic effects. nih.gov In brown adipose tissue (BAT), β3-AR stimulation promotes lipolysis and thermogenesis via the stimulation of mitochondrial uncoupling protein 1 (UCP1). rjme.romdpi.com In white adipose tissue (WAT), β3-ARs are also involved in lipolysis and the release of fatty acids. rjme.ro
Beyond adipose tissue, β3-ARs mediate several functions in rodents that could be beneficial for treating obesity and type 2 diabetes, including promoting insulin release from the pancreas and cellular glucose uptake. researchgate.net They also differentially regulate myocardial contraction and relax the urinary bladder. nih.gov Studies have also indicated a role for β3-ARs in regulating gastrointestinal motility. rjme.robaderc.org Activation of central β3-ARs has been shown to regulate feeding behavior, induce white fat browning, and influence body weight in rodents. physiology.org
Data Table: Effects of BRL 35135
| Effect Observed | Model/Tissue | Reference |
| Increased lipolysis | Rat adipocytes (in vitro) | nih.gov |
| Increased energy expenditure | Rodents | nih.gov |
| Antiobesity activity (weight loss) | Genetically obese (ob/ob) mice | nih.gov |
| Reduction in body fat | Genetically obese (ob/ob) mice | nih.gov |
| Preservation/increase in lean mass | Genetically obese (ob/ob) mice | nih.gov |
| Increased resting metabolic rate | Nonobese men | nih.gov |
| Increased thermic response to glucose | Nonobese men | nih.gov |
| Improvement in glucose tolerance | Genetically obese (ob/ob) mice, Obese Zucker rats | nih.gov |
| Improvement in insulin sensitivity | Obese Zucker rats, Obese and diabetic patients | nih.gov |
| Reduced lipid content in WAT and BAT | Suckling Zucker (fa/fa) rats | physiology.org |
| Restored thermogenic capacity in BAT | Suckling Zucker (fa/fa) rats | physiology.org |
| Abolished hyperactivity of fatty acid synthetase in BAT | Suckling Zucker (fa/fa) rats | physiology.org |
| Partly corrected deficit in lipoprotein lipase (B570770) in BAT | Suckling Zucker (fa/fa) rats | physiology.org |
| Reduced hyperinsulinemia | Suckling Zucker (fa/fa) rats | physiology.org |
| Restored GLUT-4 mRNA in BAT | Suckling Zucker (fa/fa) rats | physiology.orgphysiology.org |
| Decreased GI motility | Wild-type mice (subcutaneous administration) | baderc.org |
| Elevated plasma glycerol (B35011) levels | Wild-type mice, β3-AR[WAT+BAT] mice (subcutaneous administration) | baderc.org |
Detailed Research Findings:
Research with BRL 35135 has provided detailed insights into its effects. In vitro studies demonstrated that BRL 35135 was significantly more potent than isoproterenol (B85558) in stimulating lipolysis in rat adipocytes. nih.gov Animal studies showed that inclusion of BRL 35135 in the diet reduced daily weight gain and significantly lowered abdominal fat weight in rats, although this effect could be influenced by the type of dietary fat. nih.gov
In genetically obese (ob/ob) mice, a dose of 0.5 mg/kg/day of BRL 35135 showed significant antiobesity activity, resulting in weight loss primarily due to fat reduction while preserving muscle protein. nih.gov BRL 35135 was also effective in improving glucose tolerance and insulin sensitivity in obese Zucker (fa/fa) rats and obese and diabetic patients. nih.gov Studies in suckling Zucker (fa/fa) rats demonstrated that chronic administration of BRL 35135 could prevent the emergence of several metabolic abnormalities in brown adipose tissue, including reduced lipid content, restored thermogenic capacity, normalized fatty acid synthetase activity, and partly corrected lipoprotein lipase deficits. physiology.orgphysiology.org It also reduced hyperinsulinemia and restored GLUT-4 mRNA levels in BAT of these rats. physiology.orgphysiology.org
Studies in mice indicated that BRL 35135 decreased gastrointestinal motility and elevated plasma glycerol levels, suggesting effects on both the GI tract and lipolysis. baderc.org The effects on GI motility might be indirectly mediated through β3-AR agonism in adipose tissue. baderc.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H25BrClNO4 |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide |
InChI |
InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H |
InChI Key |
LPDGLMPJFGGZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interaction Dynamics of Brl 35135a
Agonist Profile and Selectivity at Beta-3 Adrenoceptors
BRL 35135A functions as a β-adrenoceptor agonist or partial agonist guidetopharmacology.org. Its in vivo effects are primarily attributed to its active deesterified metabolite, BRL 37344 nih.govguidetopharmacology.orgresearchgate.net.
Potency and Efficacy as a Beta-3 Adrenoceptor Agonist
This compound, through its metabolite BRL 37344, is considered a potent agonist for the atypical β-adrenoceptor, now identified as the β3-adrenoceptor nih.govresearchgate.net. Studies in rodents have shown that this compound produces a dose-related increase in energy expenditure nih.gov. In genetically obese (ob/ob) mice, a dose of 0.5 mg/kg/day demonstrated significant antiobesity activity, leading to fat loss while preserving muscle protein nih.gov. This compound was also effective in improving glucose tolerance and insulin (B600854) sensitivity in obese (ob/ob) mice and obese Zucker (fa/fa) rats at doses that did not cause significant antiobesity effects nih.gov.
In studies involving nonobese men, this compound at a dose of 0.1 mg/kg increased both resting metabolic rate and the thermic response to a glucose load nih.gov. Ten-day studies in obese and diabetic patients also showed improvements in glucose tolerance and insulin sensitivity with this compound treatment nih.gov.
The active metabolite, BRL 37344, significantly increased glucose transport in isolated soleus muscle from young rats in a dose-dependent manner, with maximal stimulation observed at 100 pmol/l nih.gov.
Differentiation from Classical Beta-1 and Beta-2 Adrenoceptor Stimulation
This compound and its metabolite BRL 37344 have been differentiated from classical beta-1 (β1) and beta-2 (β2) adrenoceptor stimulation. Early research on atypical β-AR agonists, including BRL 35135 and BRL 37344, at Beecham Pharmaceuticals showed effectiveness in lipolysis without the side effects typically attributed to β1- and/or β2-ARs researchgate.netmdpi.com.
In studies comparing BRL 35135 with the selective β2-adrenoceptor agonist salbutamol (B1663637) in healthy men, both drugs caused a fall in serum potassium concentration, consistent with β2-adrenoceptor stimulation. Both also increased serum glucose, insulin, and lactate (B86563) levels, effects that were blocked by nadolol (B74898) (a β1 and β2 blocker) but not by bisoprolol (B1195378) (a selective β1 blocker), indicating mediation via β2-adrenoceptors drugbank.com. However, BRL 35135, but not salbutamol, significantly increased serum free fatty acid and glycerol (B35011) concentrations, which appeared to be β2-mediated drugbank.com.
Regarding thermogenesis, both BRL 35135 and salbutamol increased basal metabolic rate. While salbutamol's thermogenic effect seemed solely mediated by β2-adrenoceptors, the response to BRL 35135 could only be partially explained by combined β1- and β2-adrenoceptor stimulation, suggesting the involvement of thermogenic β3-adrenoceptors in humans, although their role in carbohydrate or fat metabolism was not evident in this study drugbank.com.
Studies in hypothyroid and euthyroid rats comparing this compound with isoprenaline (a nonselective beta-adrenoceptor agonist) showed that the reduced thermogenic response in hypothyroid rats was more pronounced for isoprenaline than for this compound. This suggested that this compound acts on a beta-adrenoceptor distinct from the β1 and β2 subtypes responsible for isoprenaline's effect, and that activation via this β3-adrenoceptor appears less dependent on thyroid hormone levels compared to activation via β1 and/or β2 adrenoceptors indexcopernicus.com.
Investigation of Atypical Adrenoceptor Mediation
The concept of an atypical adrenoceptor, distinct from the classical β1 and β2 subtypes, arose from studies investigating compounds like this compound. Research in rat brown adipose tissue demonstrated that the lipolytic receptor associated with thermogenesis was neither of the β1 nor the β2 subtype researchgate.net. Potent and selective agonists of this atypical β-adrenoceptor, such as BRL 35135, were found to stimulate thermogenesis researchgate.net.
The compounds identified at Beecham Pharmaceuticals, including BRL 35135 and BRL 37344, were found to be agonists at the cloned β3-AR, although their selectivity for this subtype, particularly the human β3-AR, has been subject to further investigation researchgate.netmdpi.com. Studies have suggested that the induction of metallothionein (B12644479) gene expression by this compound in white adipose tissue is mediated through the stimulation of β3-adrenoceptors physiology.org.
Role of Active Metabolites: BRL 37344
This compound is a prodrug that is rapidly converted in vivo to its active deesterified metabolite, BRL 37344 nih.govguidetopharmacology.orgresearchgate.net. BRL 35135 has not been detected in biological fluids after oral administration to animals or humans, leading to the belief that its in vivo effects are mediated by BRL 37344 researchgate.net.
BRL 37344 is a potent and selective agonist for the atypical β-adrenoceptor in vitro researchgate.net. It is a selective agonist of the β3 adrenergic receptor and has been used in various biomedical research applications wikipedia.org. BRL 37344 has been shown to stimulate lipolysis in rodent adipose tissue with higher potency compared to human adipose tissue, where its lipolytic effects in omental and subcutaneous white adipocytes were attributed to β2-adrenoceptor stimulation mdpi.com.
BRL 37344 has also been shown to improve glucose uptake in skeletal muscle, heart, diaphragm, brown adipose tissue, and white adipose tissue in rats mdpi.com. In vitro studies with isolated rat soleus muscle confirmed that BRL 37344 significantly increased glucose transport in a dose-dependent manner nih.gov.
Cellular Signaling Pathways Activated by this compound
The activation of adrenoceptors by agonists like this compound and its metabolite BRL 37344 triggers intracellular signaling cascades.
Cyclic AMP (cAMP) Pathway Modulation
A primary signaling pathway activated by β-adrenoceptors, including the β3 subtype, involves the modulation of cyclic AMP (cAMP) levels. β-adrenoceptors are G protein-coupled receptors that typically couple to the stimulatory G protein (Gs). Activation of Gs leads to the activation of adenylyl cyclase (AC), an enzyme that catalyzes the synthesis of cAMP from ATP nih.goversnet.org.
Increased intracellular cAMP levels then activate protein kinase A (PKA), a key downstream effector in this pathway nih.goversnet.org. PKA can phosphorylate various target proteins, leading to diverse cellular responses ersnet.org.
The induction of metallothionein gene expression by this compound in white adipose tissue is thought to be mediated through the adenylate cyclase-protein kinase A signaling pathway, given that activation of β-adrenoceptors increases cAMP production and the metallothionein gene promoter region contains cAMP response elements physiology.org. cAMP analogs and forskolin, an adenylyl cyclase activator, have also been shown to stimulate metallothionein induction in other cell types physiology.org.
While the classical model of β-adrenoceptor signaling primarily focuses on the cAMP/PKA pathway, research suggests that β-adrenoceptor agonism can activate multiple effector pathways ersnet.org. However, the cAMP/PKA pathway is central to many of the observed effects of β3-adrenoceptor activation, including glucose uptake and thermogenesis nih.govrjme.ro.
Interaction with G Proteins (Gs, Gi, Gq) and Downstream Effectors
This compound is recognized as a potent and selective agonist, primarily targeting the β₃-adrenoceptor (β₃-AR) bioscientifica.comnih.gov. As a member of the G protein-coupled receptor (GPCR) superfamily, the β₃-AR mediates its intracellular effects through interaction with heterotrimeric G proteins mdpi.comrjme.ronih.govresearchgate.net. The primary coupling pathway for β-adrenoceptors, including the β₃-subtype, involves the stimulatory G protein (Gs) mdpi.comrjme.ronih.gov.
Activation of β₃-AR by agonists like this compound leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαs subunit mdpi.comebi.ac.uk. This exchange results in the dissociation of the Gαs subunit from the Gβγ dimer mdpi.comebi.ac.uk. The activated Gαs-GTP subunit then interacts with and stimulates adenylyl cyclase (AC), a membrane-bound enzyme mdpi.comrjme.ronih.govebi.ac.uk. The activation of AC catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger mdpi.comrjme.ronih.govebi.ac.uk.
The increase in intracellular cAMP levels is a primary downstream effector pathway activated by this compound via β₃-AR stimulation. Elevated cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cascade of downstream effects physiology.orgfrontiersin.org. In the context of adipose tissue, a major site of β₃-AR expression, this signaling pathway is critical for mediating lipolysis and thermogenesis rjme.rofrontiersin.orgthermofisher.com. Studies have shown that this compound increases cAMP production and stimulates lipolysis in adipocytes bioscientifica.comresearchgate.net. The induction of metallothionein gene expression by BRL-35135A is also likely mediated through the adenylate cyclase-protein kinase A signaling pathway physiology.org.
While the primary coupling of β₃-AR is to Gs, there is evidence suggesting that β₃-adrenoceptors can also interact with inhibitory G proteins (Gi) rjme.ronih.gov. Coupling to Gi would typically lead to an inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP levels ersnet.org. However, the functional significance and the extent of Gi coupling for β₃-AR, particularly in response to this compound, can vary depending on the tissue and cellular context rjme.ro. Some research indicates that β₃-adrenoceptors are coupled with Gs proteins, leading to increased adenylyl cyclase activity and cAMP, but also with Gi proteins, leading to a decrease of intracellular cAMP rjme.ro. In the myocardium, β₃ receptors have been shown to have a negative inotropic action mediated through the activation of Gi proteins rjme.ro.
Interaction with Gq proteins and the subsequent activation of the phospholipase C (PLC) pathway (leading to the production of IP₃ and DAG) is typically associated with α₁-adrenoceptors ersnet.orgdiabetesjournals.orgoup.comwikipedia.org. While some GPCRs exhibit promiscuous coupling, the primary signaling pathway activated by this compound through β₃-AR is the Gs-adenylyl cyclase-cAMP pathway. There is limited direct evidence suggesting significant coupling of this compound-activated β₃-AR to Gq proteins and the PLC pathway. However, the complexity of GPCR signaling allows for potential interactions or crosstalk between different pathways, which may vary based on cellular context and receptor localization diabetesjournals.org.
Research findings highlight the differential effects of this compound on downstream effectors. For instance, in brown adipose tissue, this compound has been shown to increase uncoupling protein 1 (UCP1) mRNA levels, a process mediated by the cAMP/PKA pathway rjme.rophysiology.orgnih.gov. Studies investigating adenylyl cyclase activity in response to this compound have shown that while initial adenylyl cyclase activation may be unaffected, prolonged exposure can lead to desensitization nih.gov. This desensitization of the adenylyl cyclase response, however, appears to occur more slowly than the decrease in the lipolytic response observed with this compound treatment nih.gov.
The interaction dynamics of this compound with G proteins and downstream effectors can be summarized as primarily involving Gs coupling, leading to AC activation and increased cAMP levels, which in turn activate PKA and initiate various downstream signaling cascades, particularly those related to lipolysis and thermogenesis in adipose tissue. The potential for Gi coupling exists and may play a modulatory role in certain tissues.
Summary of this compound's G Protein Coupling and Downstream Effects
| G Protein Coupling | Downstream Effector(s) | Key Second Messenger | Biological Outcome(s) (in relevant tissues like adipose) | Evidence Level (based on provided text) |
| Gs | Adenylyl Cyclase (AC) | cAMP | Increased Lipolysis, Thermogenesis, UCP1 expression | High bioscientifica.commdpi.comrjme.ronih.govebi.ac.ukphysiology.orgfrontiersin.orgthermofisher.comresearchgate.netnih.gov |
| Gi | Adenylyl Cyclase (AC) (Inhibition) | Decreased cAMP | Potential modulation of Gs effects, Negative Inotropy (in myocardium) | Moderate rjme.ronih.goversnet.org |
| Gq | Phospholipase C (PLC) | IP₃, DAG | Limited direct evidence for significant coupling | Low ersnet.orgdiabetesjournals.orgoup.comwikipedia.org |
Mechanisms of Metabolic Regulation Mediated by Brl 35135a
Brown Adipose Tissue (BAT) Activation and Thermogenesis
Brown adipose tissue is a specialized metabolic organ known for its capacity for non-shivering thermogenesis, a process that dissipates energy as heat e-dmj.orgpatsnap.comfrontiersin.org. BRL 35135A has been shown to activate BAT thermogenesis directly endocrine-abstracts.orgnih.gov.
Studies in rodents have shown that BRL 35135 produces a dose-related increase in energy expenditure nih.gov. In obese Zucker rats, BRL 35135 increased mitochondrial protein content frontierspartnerships.org. BRL 35135 has also been found to increase whole-body oxygen consumption frontierspartnerships.org. In nonobese men, BRL 35135 (0.1 mg/kg) increased both resting metabolic rate and the thermic response to a glucose load nih.gov. In rats, BRL 35135 stimulated colonic temperature, an indicator of thermogenesis endocrine-abstracts.orgnih.govcapes.gov.br. Chronic central nervous system administration of Agouti related protein (Agrp) decreased oxygen consumption and the capacity of BAT to expend energy, and in these rats, the ability of BRL 35135 to stimulate colonic temperature was significantly blunted endocrine-abstracts.orgnih.govcapes.gov.br.
Uncoupling protein 1 (UCP1) is a key protein in BAT thermogenesis, located in the inner mitochondrial membrane, where it uncouples oxidative phosphorylation from ATP synthesis, releasing energy as heat e-dmj.orgfrontierspartnerships.orgnih.gov. BRL 35135, as a beta-adrenoceptor agonist, stimulates UCP1 uncoupling frontierspartnerships.org. It is known to activate BAT thermogenesis directly and has been shown to double BAT uncoupling protein mRNA endocrine-abstracts.orgnih.gov. Acute injection of BRL 35135 was able to restore the low level of UCP1 mRNA in the BAT of 14-day-old pre-obese Zucker rats to normal levels nih.gov. Chronic exposure to beta3-adrenoceptor agonists can elevate UCP1 expression in BAT physiology.org. UCP1 activity is triggered by sympathetic activity and facilitates thermogenesis by redirecting proton flow in the BAT inner mitochondrial membrane e-dmj.orgfrontierspartnerships.org. UCP1 is recognized as a specific molecular marker of brown adipocytes due to its selective expression in BAT e-dmj.org.
Mitochondria are abundant in BAT and are central to its thermogenic function e-dmj.org. Mitochondrial activity in BAT can be indicated by guanosine (B1672433) diphosphate (B83284) (GDP) binding frontierspartnerships.orgcambridge.org. Administration of BRL 35135 in sedentary obese male Zucker rats increased mitochondrial GDP binding, which is indicative of increased Ucp1 uncoupling and mitochondrial protein content frontierspartnerships.org. GDP binding to BAT mitochondria is linked to the thermogenic proton conductance pathway cambridge.org. UCP1 is a member of the mitochondrial carrier protein family, and specific amino acid residues are involved in the binding of purine (B94841) nucleotides like GDP physiology.org. UCP1-dependent thermogenesis, which is induced by free fatty acids in brown fat mitochondria, is competitive with GDP binding physiology.org.
Research findings related to mitochondrial activity and GDP binding in BAT:
| Treatment | Effect on Mitochondrial GDP Binding in BAT (Rodents) | Indicator of | Source |
| BRL 35135 (gastric cannula) in obese Zucker rats | Increased | Increased Ucp1 uncoupling | frontierspartnerships.org |
| BRL 35135 (gastric cannula) in obese Zucker rats | Increased | Increased mitochondrial protein content | frontierspartnerships.org |
| Cold exposure | Increased | BAT activation | researchgate.net |
| Thyroid hormones | Increased | BAT activation | researchgate.net |
Brown adipose tissue is known for its high uptake of glucose per gram of tissue oup.com. Intravenous injection of BRL 35135 in anesthetized rats caused a dose-dependent increase in the glucose utilisation index (GUI) in BAT nih.govnih.gov. Chronic treatment with BRL 35135 added to the diet resulted in a significant, 34-fold increase in the basal GUI of BAT nih.govnih.gov. BRL 35135 stimulated glucose uptake into BAT, and this effect was found to be independent of the action of insulin (B600854) oup.comaston.ac.uk. Beta 3 adrenergic agonists, including this compound, can increase the non-insulin-dependent capture and utilization of glucose in tissues such as brown and white fat tissue and skeletal muscle rjme.ro. Glucose uptake in BAT is significantly stimulated by exposure to cold and activation of the sympathetic nervous system rjme.ro. Norepinephrine (B1679862) and other adrenergic agonists stimulate in vitro glucose capture in BAT, primarily through beta 3 adrenergic stimulation rjme.ro.
Data on the effect of BRL 35135 on glucose utilization in BAT:
| Treatment | Tissue | Effect on Glucose Utilisation Index (GUI) | Notes | Source |
| BRL 35135 (intravenous) | BAT | Dose-dependent increase | Acute effect in anesthetized rats | nih.govnih.gov |
| BRL 35135 (chronic, in diet) | BAT | 34-fold increase in basal GUI | Effect after chronic treatment in rats | nih.govnih.gov |
| BRL 35135 | BAT | Stimulated glucose uptake | Independent of insulin action | oup.comaston.ac.uk |
| Beta 3 agonists (including this compound) | BAT | Increase non-insulin-dependent glucose capture and utilization | General mechanism of beta 3 agonists | rjme.ro |
Mitochondrial Activity and Guanosine Diphosphate (GDP) Binding
White Adipose Tissue (WAT) Remodeling and Metabolism
White adipose tissue primarily functions as an energy storage reservoir e-dmj.orgfrontiersin.org. However, WAT can undergo remodeling, including the induction of lipolysis and, in some conditions, develop characteristics resembling BAT (browning) frontierspartnerships.orgnih.gov.
Lipolysis is the process of breaking down triglycerides stored in adipocytes into fatty acids and glycerol (B35011) nih.gov. BRL 35135 is a beta-adrenoceptor agonist that is effective on lipolysis researchgate.net. Its active metabolite, BRL 37344, has shown selective activity for adipocyte lipolytic response medcraveonline.com. Treatment with BRL 35135 in mice resulted in elevated plasma glycerol levels, suggesting that increased lipolysis in adipose tissue had been evoked baderc.org. Beta 3 adrenergic receptors are considered responsible, at least in part, for the regional variations observed in lipolytic activity between visceral and subcutaneous fat depots rjme.ro. Stimulation of the beta3-adrenoceptor increases lipolysis researchgate.net. Activation of beta-adrenergic receptors on adipocytes by norepinephrine initiates signaling cascades that lead to the hydrolysis of intracellular triglycerides and the release of fatty acids e-dmj.orgnih.gov. These released fatty acids can then activate UCP1 in BAT e-dmj.orgnih.gov.
Reduction of Fat Mass and Lipid Content
Studies in animal models have demonstrated that this compound can lead to a reduction in fat mass. In genetically obese (ob/ob) mice, a dose of 0.5 mg/kg/day exhibited significant antiobesity activity, with the observed weight loss attributed entirely to the loss of fat while muscle protein was preserved. nih.gov Similarly, in sedentary obese male Zucker rats, administration of BRL 35135 resulted in reduced white adipose tissue (WAT) mass compared to control groups. frontierspartnerships.orgfrontierspartnerships.org This reduction in fat accumulation has been linked to the compound's action as a beta-adrenergic agonist. digicomst.ie
Suppression of ob Gene Expression and Leptin Production
This compound has been shown to rapidly inhibit the expression of the ob gene and subsequently reduce circulating leptin levels. nih.govcambridge.orgsigmaaldrich.com In lean mice, a major loss of ob mRNA from epididymal white adipose tissue was observed within 4-5 hours after administration of this compound. nih.gov This effect was accompanied by a substantial fall in circulating leptin levels. nih.gov Even 24 hours after the initial administration, both ob mRNA levels and circulating leptin levels remained low in lean animals. nih.gov The regulation of leptin production appears to involve a negative feedback loop to white adipose tissue mediated by the sympathetic nervous system, suppressing ob gene transcription via beta 3-adrenoceptors. nih.govsigmaaldrich.com However, in obese (ob/ob) mice, treatment with this compound had only a minor effect on ob mRNA levels, suggesting a potential impairment in this regulatory loop in obese states. nih.govsigmaaldrich.com
Promotion of WAT Browning Processes
This compound and its active metabolite BRL 37344 are known to stimulate a novel beta-adrenoceptor primarily found in brown adipose tissue (BAT) in rodents, which is involved in stimulating thermogenesis. nih.govguidetopharmacology.orgresearchgate.net While primarily associated with BAT activation, there is also evidence suggesting that targeting and activating UCP1 can promote the "browning" of white adipose tissue (WAT). frontierspartnerships.orgresearchgate.net Browning refers to the transformation of white adipocytes to acquire a BAT-like phenotype, including an increase in mitochondria and the formation of smaller lipid droplets. frontierspartnerships.org This process can increase the thermogenic capacity of adipose tissue. frontierspartnerships.orgresearchgate.net Studies with other beta-adrenoceptor agonists, such as CL316,243 and mirabegron, have shown induction of browning in inguinal WAT and increased UCP1 expression, alongside improvements in insulin sensitivity and glucose tolerance in high-fat diet-fed mice. frontierspartnerships.orgmdpi.com While the direct effect of this compound specifically on WAT browning processes is not explicitly detailed in all snippets, its action as a beta-adrenoceptor agonist, particularly the atypical beta-adrenoceptor, aligns with mechanisms known to promote browning in rodents. frontierspartnerships.orgresearchgate.net
Glucose Homeostasis and Insulin Sensitivity
This compound has demonstrated favorable effects on glucose homeostasis and insulin sensitivity in both animal models and human subjects. nih.govphysiology.org
Improvement of Glucose Tolerance in Animal Models
This compound is effective in improving glucose tolerance in various animal models of obesity and diabetes. nih.govsemanticscholar.orgcambridge.org Studies in genetically obese (ob/ob) mice and obese Zucker (fa/fa) rats have shown improved glucose tolerance even at doses that did not result in significant antiobesity activity. nih.govsemanticscholar.org This improvement in glucose tolerance is attributed to a significant enhancement in insulin sensitivity. nih.gov
Augmentation of Peripheral Tissue Insulin Sensitivity
A key mechanism by which this compound improves glucose homeostasis is through the augmentation of insulin sensitivity in peripheral tissues. nih.govnih.govsigmaaldrich.comportico.org This has been observed in genetically obese mice and obese Zucker rats. nih.gov In 10-day studies involving obese and diabetic patients, BRL 35135 also produced improvements in glucose tolerance and insulin sensitivity. nih.gov The improved glucose tolerance seen in animal models is a direct result of this enhanced insulin sensitivity. nih.gov Beta 3-adrenoceptor agonists, including this compound, have been suggested to increase the sensitivity to insulin in peripheral tissues, potentially through increased expression of glucose carriers or insulin receptors, as well as an increase in blood flow. portico.orgrjme.ro
Glucose Utilization Index (GUI) in Skeletal Muscle and Adipose Tissues
The effects of this compound on tissue glucose utilization have been investigated, particularly using the glucose utilization index (GUI). frontierspartnerships.orgsemanticscholar.orgnih.gov Acute intravenous injection of BRL 35135 caused a dose-dependent increase in GUI in skeletal muscle, white adipose tissue, and brown adipose tissue in anesthetized rats. nih.govresearchgate.net Plasma insulin and fatty acid concentrations were also increased acutely. nih.gov Chronic treatment with BRL 35135 added to the diet resulted in a substantial increase (34-fold) in the basal GUI of brown adipose tissue, but it did not have a significant effect on GUI in other tissues. semanticscholar.orgnih.gov Following chronic treatment, the acute tissue response to an intravenous maximal dose of BRL 35135 disappeared completely in all tissues except the soleus muscle. nih.gov Studies using 2-deoxy-[3H]-glucose have confirmed that this compound can increase glucose uptake in skeletal muscle, brown adipose tissue, white adipose tissue, heart, and diaphragm in rats. nih.gov This increase in glucose uptake in skeletal muscle can occur independently of insulin action, likely mediated through beta 3-adrenoceptors present in the tissue. nih.govnih.gov
Here is a summary of the observed effects of acute and chronic BRL 35135 treatment on tissue glucose utilization in rats:
| Tissue | Acute BRL 35135 Effect on GUI | Chronic BRL 35135 Effect on Basal GUI | Acute Response after Chronic Treatment |
| Skeletal Muscle | Increased (dose-dependent) | No effect | Disappeared (except soleus) |
| White Adipose Tissue | Increased (dose-dependent) | No effect | Disappeared |
| Brown Adipose Tissue | Increased (dose-dependent) | 34-fold increase | Disappeared |
| Heart | Increased | Not specified | Not specified |
| Diaphragm | Increased | Not specified | Not specified |
| Brain | No effect | Not specified | Not specified |
| Spleen | No effect | Not specified | Not specified |
| Lung | No effect | Not specified | Not specified |
Note: Data primarily based on studies in rats using 2-deoxy-[3H]-glucose method. nih.govnih.gov
Mechanisms of Glucose Uptake and Storage
Studies have indicated that this compound can enhance glucose uptake in various tissues. Intravenous administration of BRL 35135, a beta-adrenoceptor agonist, resulted in a dose-dependent increase in the glucose utilization index (GUI) in skeletal muscle, white adipose tissue, and brown adipose tissue in rats. nih.govnih.gov This effect was also observed in the heart and diaphragm. nih.gov The increase in glucose uptake in skeletal muscle appears to be, at least in part, independent of insulin action, potentially mediated by beta-3 adrenoceptors present in the tissue. nih.gov
Chronic treatment with BRL 35135 added to the diet significantly increased the basal GUI of brown adipose tissue, although it had no effect on GUI in other tissues under basal conditions. nih.gov However, after chronic treatment, the acute tissue response to an intravenous dose of BRL 35135 was abolished in most tissues, except for the soleus muscle. nih.gov
The effect of BRL 35135 on glucose uptake in skeletal muscle can be enhanced independently of insulin action. nih.gov In vitro studies using isolated soleus muscle showed that BRL 37344, an active metabolite of this compound, significantly increased glucose transport in a dose-dependent manner. nih.gov
In obese Zucker (fa/fa) rats, chronic administration of this compound early in life restored the decreased content of GLUT-4 mRNA in brown adipose tissue to normal levels. nih.gov GLUT4 is a glucose transporter crucial for insulin-stimulated glucose uptake in muscle and adipose tissue.
Influence on Hepatic Glucose Metabolism and Glucokinase Gene Expression
The impact of this compound on hepatic glucose metabolism has also been investigated. Glucokinase (GCK) is a key enzyme in the liver that facilitates glucose uptake during hyperglycemia and plays a crucial role in regulating genes involved in glycolysis, glycogen (B147801) synthesis, and lipogenesis. nih.govplos.org Liver glucokinase gene expression is significantly decreased in alloxan-diabetic rodents. researchgate.net
Treatment of alloxan-induced diabetic rats with a beta-3 adrenergic agonist (Trecadrine, which appears related in action or class to this compound based on the context of the search results discussing beta-3 agonists and glucokinase expression researchgate.net) normalized glycemia with no changes in plasma insulin levels. researchgate.net This treatment also led to a recovery in the mRNA levels of liver glucokinase, suggesting that beta-3 adrenergic agonists may enhance glucose storage in the liver through a non-insulin-dependent mechanism. researchgate.net
Glucokinase gene expression in the liver is regulated by insulin, which acts as a primary up-regulator, and is repressed by glucagon. plos.orgconicet.gov.ar Insulin's up-regulating effect on GCK transcription is mediated by the transcription factor sterol regulatory element binding protein (SREBP1c). conicet.gov.ar While this compound's direct mechanism on hepatic glucokinase gene expression is not explicitly detailed in the provided snippets for this compound itself, the findings with another beta-3 agonist suggest a potential pathway involving increased glucokinase mRNA levels independent of insulin. researchgate.net
Modulation of Insulin Secretion from Pancreatic Beta-Cells
Research indicates that this compound can influence insulin secretion. Intravenous injection of BRL 35135 caused an increase in plasma insulin concentrations in rats. nih.govnih.gov In obese Zucker (fa/fa) pups, chronic administration of this compound significantly reduced hyperinsulinemia. nih.gov
However, some studies suggest that BRL 35135 may not directly stimulate insulin release from cultured rat pancreatic islet cells. preprints.org Beta cells in the pancreatic islets of Langerhans are responsible for producing and releasing insulin. wikipedia.org Insulin release is primarily stimulated by elevated blood glucose levels, a process known as glucose-stimulated insulin secretion (GSIS). wikipedia.org GSIS involves glucose uptake via GLUT transporters, glucose metabolism, closure of KATP channels, and opening of voltage-gated calcium channels, leading to insulin granule exocytosis. wikipedia.org While this compound increases plasma insulin, the precise mechanism, whether direct stimulation of beta-cells or indirect effects, warrants further detailed exploration based on the provided snippets.
Lipid Metabolism Regulation
This compound also exerts effects on lipid metabolism, impacting plasma fatty acid concentrations and the activity and expression of key lipogenic enzymes.
Effects on Plasma Fatty Acid Concentrations
Intravenous injection of BRL 35135 has been shown to increase plasma fatty acid concentrations in rats. nih.govnih.gov This increase in non-esterified fatty acids (NEFA) has also been observed in lambs after oral administration of this compound. researchgate.net These findings suggest that this compound can promote fat mobilization. researchgate.net
Impact on Lipogenic Enzyme Activities (e.g., Fatty Acid Synthetase)
This compound influences the activity of lipogenic enzymes. Fatty acid synthase (FAS) is a key enzyme involved in the synthesis of fatty acids. encyclopedia.pubmdpi.comsdbonline.org In brown adipose tissue of pre-obese Zucker rats, the increased fatty acid synthetase activity observed was not reduced by acute injection of BRL 35135. nih.gov However, chronic administration of this compound early in life to fa/fa rats abolished the hyperactivity of fatty acid synthetase in brown adipose tissue. nih.gov In white adipose tissue, acute stimulation with BRL 35135 had no effect on FAS activity. nih.gov
Lipogenesis, the synthesis of fatty acids from acetyl-CoA, primarily occurs in the liver and adipose tissue and is regulated by enzymes like FAS and acetyl-CoA carboxylase (ACC). encyclopedia.pubmdpi.com Insulin increases the expression of genes encoding enzymes involved in fatty acid biosynthesis, such as FAS and ACC, indirectly by stimulating glucose metabolism. researchgate.net
Modulation of Lipoprotein Lipase (B570770) Activity and mRNA Levels
This compound affects lipoprotein lipase (LPL) activity and mRNA levels. LPL is crucial for the uptake of triglycerides from the blood into adipose tissue. oup.comuky.edu In brown adipose tissue of pre-obese Zucker rats, both LPL activity and mRNA content, which were decreased, were stimulated after acute injection of BRL 35135. nih.gov This effect was more pronounced in fa/fa rats compared to lean rats. nih.gov Chronic administration of this compound early in life to fa/fa rats partly corrected the deficit in lipoprotein lipase (activity and mRNA) in brown adipose tissue. nih.gov In white adipose tissue, acute stimulation with BRL 35135 had no effect on LPL activity. nih.gov
While some thiazolidinediones have been shown to inhibit LPL activity in adipocytes despite increasing mRNA levels, the specific effect of this compound on LPL activity post-transcriptionally or post-translationally is not detailed in the provided search results uky.edu. However, the observed increase in LPL activity and mRNA in brown adipose tissue suggests a positive modulatory effect of this compound on LPL in this tissue. nih.govnih.gov
Interactions with Dietary Lipids and Fat Accumulation Patterns
Research has explored the interaction between this compound and dietary lipids and its subsequent impact on fat accumulation patterns. Studies in rodents have shown that this compound can influence the accumulation of fats in the body, and this effect can be modulated by the type of dietary fat consumed. nih.govresearchgate.net
An in vitro study demonstrated that BRL 35135 was significantly more potent than isoproterenol (B85558), a non-selective beta-agonist, in increasing lipolysis in isolated rat adipocytes. nih.govresearchgate.net This suggests a direct effect of this compound on the breakdown of stored fats in adipose tissue.
In animal studies involving rats fed diets containing different types of fats (beef tallow (B1178427), canola oil, olive oil, or safflower oil), the inclusion of this compound in the diet led to a reduction in daily weight gain in certain dietary groups. nih.govresearchgate.net Specifically, in rats fed canola oil and safflower oil, this compound significantly reduced daily weight gain. nih.govresearchgate.net
Furthermore, abdominal fat weight was observed to be significantly lower in the this compound-treated groups compared to control groups across most dietary subgroups, with the exception of the beef tallow group. nih.govresearchgate.net The study indicated that in the beef tallow group, abdominal fat contained a significantly higher amount of total saturated fatty acids (SFAs) compared to the other dietary groups. nih.govresearchgate.net
These findings suggest that while this compound is potent in stimulating lipolysis, its effectiveness in preventing lipid accumulation in the body through this mechanism can be influenced by the type of dietary fat. nih.govresearchgate.net The preventive effect on fat accumulation appeared to be less pronounced when the diet was rich in saturated fatty acids. nih.govresearchgate.net
Data from a study investigating the effects of BRL 35135 on fat accumulation in rats fed different diets is summarized below:
| Dietary Fat Type | BRL 35135 Included | Daily Weight Gain Reduction (vs Control) | Abdominal Fat Weight (vs Control) |
| Canola Oil | Yes | Significant Reduction (P < 0.05) | Significantly Lower (P < 0.05) |
| Olive Oil | Yes | Not specified | Significantly Lower (P < 0.05) |
| Safflower Oil | Yes | Significant Reduction (P < 0.05) | Significantly Lower (P < 0.05) |
| Beef Tallow | Yes | Not specified | Not Significantly Different |
Note: This table is based on findings from the referenced study nih.govresearchgate.net. "Not specified" indicates that the significance level for daily weight gain reduction in Olive Oil and Beef Tallow groups was not explicitly stated in the provided snippets.
Further research in Zucker fatty rats (fa/fa), a model of genetic obesity, demonstrated that chronic administration of this compound early in life could prevent the emergence of several metabolic abnormalities in brown adipose tissue (BAT) that characterize these rats at the onset of obesity. physiology.orgphysiology.orgnih.gov This included the restoration of thermogenic capacity in BAT, the abolition of hyperactivity of fatty acid synthetase, and partial correction of a deficit in lipoprotein lipase activity and mRNA. nih.gov These effects suggest a role for this compound in modulating lipid metabolism pathways within adipose tissue, impacting both the synthesis and breakdown of fats.
The interaction of this compound with dietary lipids and its effect on fat accumulation patterns highlight the complex interplay between pharmacological interventions and nutritional factors in regulating metabolic processes.
Physiological System Specific Preclinical Research of Brl 35135a
Gastrointestinal System Investigations
Investigations into the effects of BRL 35135A on the gastrointestinal system have revealed its influence on motility and protective mechanisms within the gastric mucosa.
Gastroprotective Activity and Anti-Ulcer Effects in Animal Models
Studies in animal models have indicated that beta-3 adrenoceptor agonists, including BRL 35135, possess gastroprotective properties and can reduce the incidence of experimentally induced gastric ulcers. Selective beta-3 agonists like BRL 35135 and CL 316243 have been shown to reduce antral ulcerations induced by indomethacin (B1671933) in rats researchgate.net. Another beta-3 selective agonist, SR 586111A, also demonstrated significant gastroprotective effects researchgate.net. The anti-ulcer activity of beta-3 adrenoceptor agonists has been observed in various rat models, including those involving indomethacin, pylorus ligation, ethanol (B145695), and water immersion plus restraint stress researchgate.netbioline.org.brbioline.org.br.
Mechanisms: Mucin Activity, Mast Cell Degranulation, Histamine (B1213489) Release, Acid Secretion
The mechanisms underlying the gastroprotective effects of beta-3 adrenoceptor agonists, such as those related to this compound, appear to involve several factors. Studies suggest that these agonists can enhance mucin activity and decrease mast cell degranulation bioline.org.brbioline.org.br. Mucin is a key component of the gastric mucosal barrier, providing a protective layer against autodigestion by acid and pepsin. Mast cells, when activated, release various mediators, including histamine, which plays a significant role in stimulating gastric acid secretion frontiersin.orgmhmedical.com. Beta-adrenoceptor agonists are known to inhibit the release of histamine bioline.org.br. Histamine primarily induces gastric acid secretion through H2-receptor activation, and agents that reduce histamine release from mast cells can suppress acid secretion bioline.org.brfrontiersin.orgmhmedical.comnih.gov. Furthermore, beta-3 adrenoceptors have been shown to have an inhibitory role in the control of acidic secretion induced by indirect stimuli like pentagastrin (B549294) and deoxyglucose in rats researchgate.net. The gastroprotective effect might also be linked to an increase in gastric mucosal blood flow bioline.org.br.
Functional Presence of Beta-3 Adrenoceptors in Gastrointestinal Tissues
The observed effects of this compound and other beta-3 agonists on the gastrointestinal system are consistent with the functional presence of beta-3 adrenoceptors in these tissues. Atypical beta-receptors (type beta-3) have been described on the intestinal tract and are thought to play a role in modulating gastrointestinal motility researchgate.netrjme.ro. These receptors may be identical to those found in white and brown adipose tissue that are involved in lipolysis researchgate.net. Evidence supporting the presence of beta-3 adrenoceptors in the gastrointestinal tract includes the identification of their mRNA in different regions and the similar potency of beta-3 agonists in mediating lipolysis in adipocytes and inhibiting gastrointestinal motility in vitro and in vivo researchgate.net. Beta-3 adrenoceptors have been shown to slow down gastric emptying and intestinal transit researchgate.net. In guinea pigs, beta-3 stimulation induced relaxation of the stomach fundus and duodenum researchgate.net. Beta 1, 2, and 3 receptors are functionally detectable in the human colon, and their stimulation leads to relaxation of the longitudinal musculature researchgate.net.
Skeletal Muscle Metabolic Responses
Research has also explored the impact of this compound on skeletal muscle metabolism, particularly concerning glucose utilization.
Direct Effects on Muscle Glucose Utilization
Intravenous administration of BRL 35135 has been shown to cause a dose-dependent increase in the glucose utilisation index (GUI) in skeletal muscle of anesthetized rats nih.govnih.gov. This effect suggests that this compound influences glucose uptake in muscle tissue. Studies using isolated soleus muscle from young rats in vitro also demonstrated that BRL 37344, an active metabolite of this compound, significantly increased glucose transport in a dose-dependent manner nih.gov. These findings indicate that glucose uptake in skeletal muscle can be enhanced by this compound, potentially through the mediation of beta-3 adrenoceptors present in the tissue, and this effect may occur independently of insulin (B600854) action nih.gov. The resistance of the BRL response to conventional beta-adrenoceptor antagonists implicates an atypical adrenoceptor mediating the GUI response in skeletal muscle nih.gov. While an increase in plasma insulin concentration was observed with BRL administration in vivo, in vitro studies suggest a direct effect on muscle glucose uptake nih.govnih.gov.
Heterogeneity of Responses Across Different Muscle Fiber Types
The effects of BRL 35135 on glucose utilization appear to exhibit heterogeneity across different skeletal muscle fiber types. In the presence of beta-adrenoceptor antagonists, the tissue responses of different muscle fiber types varied, suggesting a direct effect of BRL on muscle GUI in addition to effects mediated by increased plasma insulin nih.gov. Specifically, a lower dose of the non-selective beta-antagonist propranolol (B1214883) had little or no effect on the response in Type I (working) muscles like soleus and adductor longus, but it potentiated the response in Type II (non-working) muscles such as tibialis and extensor digitorium longus nih.gov. The potentiation of BRL responses by the selective beta 2-antagonist ICI 118551 in most muscles further indicates a complex interaction involving different adrenoceptor subtypes and potentially an inhibitory beta 2-adrenoceptor-mediated component in the muscle GUI response to BRL nih.gov. Skeletal muscle is composed of a heterogeneous collection of fiber types, broadly classified as slow-twitch (Type I) and fast-twitch (Type II), with varying metabolic properties and responses to stimuli touro.eduphysio-pedia.comfrontiersin.orgnih.gov. This intrinsic heterogeneity likely contributes to the differential responses observed with BRL 35135.
Compound Information
| Compound Name | PubChem CID |
| BRL 35135 | 122186 |
| Histamine | 774 fishersci.cafishersci.ie, 5818 citeab.comsci-hub.se |
| BRL 37344 | 117014373 physiology.org (Note: Search results provided this CID for BRL 37344, which is described as an active metabolite of this compound nih.govnih.gov) |
Interactive Data Tables (Based on available textual data)
Based on the provided text, detailed quantitative data suitable for interactive tables is limited. However, we can summarize some key findings qualitatively or semi-quantitatively where possible.
Table 1: Summary of BRL 35135 Effects on Glucose Utilization in Rat Skeletal Muscle (Acute Intravenous Administration)
| Tissue/Muscle Type | Effect on Glucose Utilisation Index (GUI) | Notes | Source |
| Skeletal Muscle (General) | Dose-dependent increase | Accompanied by increased plasma insulin and fatty acids in vivo. nih.govnih.gov | nih.govnih.gov |
| Soleus Muscle (Type I) | Increase | Response had little or no effect from low-dose propranolol; response persisted after chronic treatment. nih.gov | nih.gov |
| Adductor Longus (Type I) | Increase | Response had little or no effect from low-dose propranolol. nih.gov | nih.gov |
| Tibialis (Type II) | Increase | Response potentiated by low-dose propranolol and ICI 118551. nih.gov | nih.gov |
| Extensor Digitorium Longus (Type II) | Increase | Response potentiated by low-dose propranolol and ICI 118551. nih.gov | nih.gov |
| Soleus Muscle (Isolated, In Vitro) | Increased Glucose Transport | Effect shown with BRL 37344; dose-dependent. nih.gov | nih.gov |
Table 2: Summary of Beta-3 Agonist Effects on Gastrointestinal Parameters in Animal Models (Illustrative, based on mechanisms)
| Parameter | Effect of Beta-3 Agonists (including BRL 35135 related findings) | Proposed Mechanism(s) | Source |
| Gastric Ulceration (Incidence) | Reduced | Enhanced mucin activity, decreased mast cell degranulation, inhibited histamine release, decreased acid secretion, increased gastric mucosal blood flow. | researchgate.netbioline.org.brbioline.org.br |
| Mucin Activity (Gastric) | Enhanced | Contributes to gastroprotection. bioline.org.brbioline.org.br | bioline.org.brbioline.org.br |
| Mast Cell Degranulation | Decreased | Reduces release of mediators like histamine. bioline.org.brbioline.org.br | bioline.org.brbioline.org.br |
| Histamine Release | Inhibited | Reduces stimulation of gastric acid secretion. bioline.org.br | bioline.org.br |
| Gastric Acid Secretion | Decreased (particularly indirectly stimulated) | Via inhibition of histamine release and direct receptor effects. researchgate.netbioline.org.br | researchgate.netbioline.org.br |
| Gastric Emptying | Slowed down | Mediation by beta-3 adrenoceptors. researchgate.net | researchgate.net |
| Intestinal Transit | Slowed down | Mediation by beta-3 adrenoceptors. researchgate.net | researchgate.net |
| Intestinal Nutrient Absorption (Galactose, Phenylalanine) | Reduced (in vitro) | Inhibition of active transport via beta-1 and beta-3 adrenoceptors. nih.govoup.com | nih.govoup.com |
Involvement of Atypical Adrenoceptors in Muscle Glucose Uptake
Research has indicated that BRL 35135, through its active metabolite BRL 37344, can influence glucose uptake in skeletal muscle. Studies in anesthetized rats using 2-deoxy-[3H]-glucose demonstrated that intravenous administration of BRL 35135 led to a dose-dependent increase in the glucose utilisation index (GUI) in skeletal muscle, as well as in white and brown adipose tissue nih.gov. This effect on muscle glucose uptake appears to involve atypical beta-adrenoceptors. For instance, a high dose of the non-selective beta-antagonist propranolol inhibited the effect of BRL 35135 on GUI in brown adipose tissue but did not affect GUI in muscle nih.gov. A lower dose of propranolol also inhibited the brown adipose tissue response but had little to no effect on the response in Type I muscles like the soleus and adductor longus nih.gov.
Further studies involving BRL 37344 have shown improvements in glucose uptake in skeletal muscle, heart, and diaphragm in Sprague Dawley rats mdpi.com. This suggests a role for beta-3 adrenoceptors, which are stimulated by BRL 35135 and BRL 37344, in enhancing glucose tolerance and uptake nih.govmdpi.com. Chronic cold exposure in rats, which activates the sympathetic nervous system, also stimulates glucose uptake in skeletal muscles, an effect partly mediated by beta-3 adrenergic stimulation rjme.ro.
AMP-activated protein kinase (AMPK) is recognized as a sensor of cellular energy homeostasis and is present at high levels in skeletal muscle diabetesjournals.org. While epinephrine (B1671497) can inhibit insulin-stimulated glucose uptake in skeletal muscle, activation of the sympathetic nervous system has been shown to stimulate glucose uptake via an insulin-independent pathway, potentially involving alpha- and beta-adrenoceptors diabetesjournals.org. Atypical protein kinase C (aPKC) may also play a role as a final activator of glucose uptake downstream of AMPK for various agonists diabetesjournals.org.
Ocular System Studies
Beta-3 adrenoceptors have been identified in various ocular tissues. Pharmacological studies have indicated that beta-adrenergic relaxation of cattle iris muscles is mediated by a mixed population of beta receptors, with a predominance of atypical receptors, including the beta-3 type rjme.roresearchgate.net.
The presence of beta-3 adrenoceptor protein has also been detected in lysates of human retinal endothelial cells using Western blotting rjme.roresearchgate.netmdpi.com. These findings led to the hypothesis that beta-3 adrenoceptors might be involved in the proliferation and migration of cultured human retinal endothelial cells rjme.roresearchgate.netnih.gov. Studies using BRL 37344, the active metabolite of BRL 35135, have shown that activation of beta-3 adrenoceptors on cultured retinal endothelial cells promotes migration and proliferation, suggesting a role in angiogenic processes nih.gov. This migration was blocked by inhibitors of phosphatidylinositol 3-kinase (PI3K), MEK (a component of the mitogen-activated protein kinase pathway), and matrix metalloproteinases (MMPs) 2 and 9 nih.gov. Proliferation stimulated by BRL 37344 was blocked by inhibitors of Src, PI3K, and MEK nih.gov. While beta-1 adrenoceptors were also expressed in these cells, stimulation with a specific partial agonist for beta-1 did not promote proliferation or migration nih.gov.
Beta-3 adrenoceptors have also been implicated in neovascularization processes in various retinal vascular diseases and were found to be upregulated in response to hypoxia in a mouse model of oxygen-induced retinopathy mdpi.com. This suggests that beta-3 adrenoceptor activation may play a significant role in pathological angiogenesis in the retina mdpi.com.
In ocular tissues, particularly the iris muscles, beta-3 adrenoceptors contribute to muscle relaxation rjme.roresearchgate.net. Muscle relaxation is a physiological process involving the return of muscle fibers to a low-tension state nih.govlumenlearning.com. In smooth muscle, relaxation occurs as the intracellular calcium concentration decreases due to calcium being pumped out of the cell or back into the sarcoplasmic reticulum nih.gov. This decrease in calcium leads to the unbinding of calcium from calmodulin, which in turn allows myosin phosphatase to remove phosphate (B84403) from myosin, reducing myosin ATPase activity and muscle tension nih.gov.
In retinal endothelial cells, beyond their role in proliferation and migration, beta-3 adrenoceptors are involved in cellular processes related to potential angiogenic phenotypes rjme.roresearchgate.netnih.gov. The signaling pathways involved include PI3K, MEK, Src, and MMPs nih.gov. These processes are crucial for the formation of new blood vessels, which can be both a physiological and pathological phenomenon mdpi.comnih.gov.
Beta-3 Adrenoceptor Presence and Function in Ocular Tissues (e.g., Iris Muscles, Retinal Endothelial Cells)
Vascular Smooth Muscle Effects
BRL 35135 and its active metabolite BRL 37344 have been associated with effects on vascular smooth muscle, contributing to vasorelaxant tonus in specific vascular beds. While direct studies specifically detailing BRL 35135's vasorelaxant effects on various vascular beds were not extensively found, the involvement of beta-3 adrenoceptors in vasodilation is documented rjme.ro. Beta-3 adrenoceptors have been found in human coronary arteries and were shown to mediate adrenergic vasodilatation researchgate.net.
Vasorelaxation in vascular smooth muscle cells (VSMCs) is a key mechanism regulating blood flow and arterial diameter mdpi.comfrontiersin.org. This process involves a decrease in intracellular calcium concentration and modulation of the contractile machinery nih.govnih.gov. Various signaling pathways contribute to vasorelaxation, including those involving nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) mdpi.comnih.govcvphysiology.com.
Research on vascular smooth muscle relaxation highlights the importance of cGMP signaling. NO is a significant mediator of vasodilation, primarily by activating soluble guanylyl cyclase (sGC) in VSMCs, which increases cGMP levels mdpi.comnih.govcvphysiology.com. Elevated cGMP then activates protein kinase G (PKG), leading to smooth muscle relaxation through mechanisms such as activating myosin light chain phosphatase nih.govcvphysiology.com.
While the canonical NO-cGMP pathway is well-established for vasodilation, studies have also explored cGMP-dependent mechanisms that may not be directly initiated by exogenous or endothelial-derived NO. Some research suggests that NO can activate KCa channels in VSMCs through both cGMP-dependent and -independent mechanisms, with moderate NO concentrations primarily utilizing the cGMP-dependent pathway nih.govnih.gov.
Rho/Rho Kinase Inhibition
Preclinical research into the physiological effects of various compounds often explores their interactions with key cellular signaling pathways, including the Rho/Rho Kinase pathway. This pathway plays a significant role in numerous cellular processes, such as cytoskeletal rearrangement, cell adhesion, and smooth muscle contraction. Inhibition of Rho-associated protein kinase (ROCK), a primary effector of the Rho pathway, has shown therapeutic potential in various disease models.
Comparative Pharmacology and Analogues of Brl 35135a
Comparison with Other Beta-3 Adrenoceptor Agonists
The pursuit of selective β3 adrenoceptor agonists has been a notable area of pharmacological research, driven by their potential therapeutic applications in various conditions. Comparing BRL 35135A with other compounds in this class helps to contextualize its properties and understand its place among β3-targeting agents.
Pharmacological Profiles of BRL 37344, CL 316243 , SR 58611A, Mirabegron, ICI D7114, Trecadrine
Several compounds have emerged as key β3 adrenoceptor agonists in pharmacological studies, each possessing distinct characteristics. BRL 37344 is recognized as a potent and selective β3 adrenoceptor agonist, with reported Kᵢ values indicating higher affinity for the β3 receptor compared to β1 and β2 subtypes (287 nM for β3, 1750 nM for β1, and 1120 nM for β2) tocris.com. Notably, BRL 35135 is deesterified in vivo to yield BRL 37344, suggesting that this compound may function as a prodrug guidetopharmacology.org.
CL 316243 is another highly potent and selective β3 adrenoceptor agonist, demonstrating an EC₅₀ of 3 nM for the β3 receptor and considerably lower potency at β1 and β2 receptors medchemexpress.com. Studies have shown that CL 316243 is an effective stimulant of adipocyte lipolysis and enhances thermogenesis in brown adipose tissue medchemexpress.com. It has also been observed to inhibit spontaneously contracting isolated rat detrusor strips with a mean concentration inhibiting 50% of the maximal response (EC₅₀) of 2.65 nM medchemexpress.com.
SR 58611A, also known as Amibegron (B1667048), is a selective β3 agonist that was explored for its potential effects on anxiety and depression wikipedia.org. This compound is orally active and capable of penetrating the central nervous system wikipedia.org. Development of amibegron was ultimately discontinued (B1498344) wikipedia.org.
Mirabegron is a well-established selective β3 adrenoceptor agonist that has received clinical approval for the treatment of overactive bladder wikipedia.org. Its mechanism of action involves activating β3 receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity wikipedia.orgnewdrugapprovals.org. Mirabegron has a reported half-life of approximately 50 hours wikipedia.org.
Trecadrine is a β3-adrenergic receptor agonist that was initially developed as an agent for treating ulcers wikipedia.org. It exhibits selectivity for the β3 adrenoceptor and has shown potential in studies related to anti-obesity and anti-diabetic effects wikipedia.org. Trecadrine is also orally active wikipedia.org.
The following table summarizes some of the key pharmacological aspects of these agonists:
| Compound | Primary Receptor Selectivity | Key Pharmacological Actions | Notes |
| This compound | Beta-3 Agonist/Partial Agonist guidetopharmacology.org | Converted to BRL 37344 in vivo guidetopharmacology.org | |
| BRL 37344 | Beta-3 Agonist (Potent, Selective) tocris.com | Used in biomedical research wikipedia.org | Kᵢ values: β3 287 nM, β1 1750 nM, β2 1120 nM tocris.com |
| CL 316243 | Beta-3 Agonist (Highly Potent, Selective) medchemexpress.com | Stimulates lipolysis, increases thermogenesis, potential for metabolic disorders and overactive bladder medchemexpress.com | EC₅₀ (rat detrusor): 2.65 nM medchemexpress.com; EC₅₀ (β3): 3 nM medchemexpress.com |
| SR 58611A | Beta-3 Agonist (Selective) wikipedia.org | Demonstrated anxiolytic and antidepressant effects in rodent models wikipedia.org | Development discontinued wikipedia.org; Orally active, brain penetrant wikipedia.org |
| Mirabegron | Beta-3 Agonist (Selective) wikipedia.org | Induces relaxation of detrusor muscle, increases bladder capacity wikipedia.orgnewdrugapprovals.org | Clinically approved for overactive bladder wikipedia.org; Half-life ~50 hours wikipedia.org |
| ICI D7114 | Beta-3 Agonist | Investigated for adrenoceptor-mediated effects nih.govontosight.ai | Also known as ZD7114 nih.govontosight.ai |
| Trecadrine | Beta-3 Agonist (Selective) wikipedia.org | Explored for potential anti-obesity and anti-diabetic properties wikipedia.org | Orally active wikipedia.org |
Structural-Activity Relationship Insights from Analogues
Investigations into the structural analogues of this compound and other β3 agonists have been instrumental in defining the structural elements necessary for potent and selective activation of the β3 adrenoceptor. These studies typically involve the synthesis and evaluation of compounds with modifications to the core chemical structure to assess their binding affinities and functional activities at the β1, β2, and β3 receptors.
While detailed SAR data specifically focused on this compound analogues is not extensively presented in the provided sources, the existence of diverse chemical structures acting as β3 agonists (such as the phenoxypropanolamine scaffold found in BRL 37344 and the aryloxypropanolamine structure of Mirabegron) suggests that the β3 receptor can accommodate different molecular architectures at its binding site. The varying selectivity profiles observed among these compounds, where some exhibit high preference for β3 receptors over β1 and β2 (e.g., CL 316243 ), while others may show some interaction with other subtypes, provide indirect clues about the subtle differences in the binding pockets of the different β-adrenoceptor subtypes. The fact that this compound, a methyl ester, is converted to the active acid BRL 37344 in vivo guidetopharmacology.org highlights the potential utility of ester functionalities in the design of prodrugs within this class of compounds.
Interaction with Adrenoceptor Antagonists
The interaction of this compound with adrenoceptor antagonists is a critical aspect of characterizing its pharmacological profile and identifying the specific receptor subtypes responsible for its observed effects. Antagonists compete with agonists for binding sites on receptors, and their ability to inhibit the effects of this compound at different concentrations and in various biological systems provides valuable information about the receptors through which this compound mediates its actions.
Use of Non-Selective Beta-Antagonists (e.g., Propranolol) for Receptor Subtype Differentiation
Non-selective beta-antagonists, such as Propranolol (B1214883), block all three major beta-adrenoceptor subtypes: β1, β2, and β3 wikipedia.orgmims.com. Propranolol is characterized as a competitive non-cardioselective beta blocker wikipedia.org. By examining the extent to which a non-selective antagonist like Propranolol inhibits the effects of this compound, researchers can confirm that the observed responses are indeed mediated via beta-adrenoceptors. Complete blockade of this compound's effects by Propranolol indicates the involvement of beta receptors as the primary targets. Subsequent use of selective antagonists is then necessary to differentiate among the specific beta subtypes involved.
Application of Selective Beta-1 and Beta-2 Antagonists (e.g., Atenolol, ICI 118551) in Mechanistic Studies
In mechanistic investigations, if the effects induced by this compound are significantly reduced or abolished by Atenolol but remain largely unaffected by ICI 118551, this suggests a prominent role for β1 receptors. Conversely, if ICI 118551 is effective in blocking the response while Atenolol is not, it indicates mediation primarily through β2 receptors. If neither Atenolol nor ICI 118551 effectively antagonizes the effects of this compound, yet a non-selective antagonist like Propranolol produces blockade, this provides strong evidence that the observed pharmacological actions are predominantly mediated by the β3 adrenoceptor. This systematic approach using selective antagonists is fundamental in confirming the β3 selectivity of compounds such as this compound and its analogues and in elucidating the specific receptor pathways underlying their effects.
Research Methodologies and Animal Models in Brl 35135a Studies
Preclinical Animal Models Employed
A range of animal models has been instrumental in studying the effects of BRL 35135A. These models are chosen to mimic specific physiological or pathological conditions relevant to the compound's potential applications.
Genetically Obese Mouse Models (e.g., ob/ob mice)
Genetically obese mouse models, such as the ob/ob mouse, have been widely used to investigate the anti-obesity and anti-diabetic effects of this compound. These mice exhibit severe obesity and diabetes-like symptoms due to a genetic defect in leptin signaling nih.govrjme.rophysiology.org. Studies in ob/ob mice have shown that this compound can produce significant anti-obesity activity, with weight loss attributed entirely to the loss of fat while muscle protein is preserved nih.gov. This compound has also been effective in improving glucose tolerance and insulin (B600854) sensitivity in these models nih.govphysiology.org. Chronic treatment with BRL 35135 normalized plasma glucose levels and significantly decreased plasma insulin and nonesterified fatty acid levels in ob/ob mice physiology.orgaston.ac.uk. The hypoglycemic effect reached a maximum after 10 days of treatment and was associated with an increase in brown adipose tissue DNA and protein content physiology.org. Basal levels of mRNA for the β3-adrenoceptor and mitochondrial uncoupling protein were found to be markedly decreased in ob/ob animals compared to lean controls physiology.org. Chronic treatment with BRL 35135 resulted in a twofold increase in β3-adrenoceptor mRNA and a fivefold increase in uncoupling protein mRNA in brown adipose tissue physiology.org. Treatment also led to a significant increase in muscle DNA and protein content, reaching levels found in lean animals physiology.org. In contrast to lean animals, treatment with this compound had only a minor effect on ob mRNA levels in obese (ob/ob) mice nih.gov.
Chemically Induced Diabetes Models (e.g., Alloxan-Diabetic Rats, Streptozotocin-Treated Rats)
Chemically induced diabetes models, such as those created using alloxan (B1665706) or streptozotocin (B1681764), have been utilized to study the effects of this compound on hyperglycemia and related metabolic disturbances cambridge.orgnih.govnih.govportico.orgopen.ac.uk. Alloxan and streptozotocin induce diabetes by damaging the insulin-producing beta cells in the pancreas ijbcp.comgubra.dk. Studies in alloxan-diabetic rats have investigated the effects of β3-adrenergic agonists, including potential insights relevant to this compound's class, on lipid metabolism and hyperglycemia oup.comphysiology.orgnih.gov. Streptozotocin-induced diabetic rats are also used to screen for antihyperglycemic efficacy of compounds gubra.dk. Research has explored the effects of BRL 35135 in streptozotocin-treated diabetic rats portico.orgopen.ac.ukphysiology.org.
Gastric Ulcer Models (e.g., Water Immersion Plus Restraint Stress-Induced, Indomethacin-Induced)
This compound, as a β3-adrenoceptor agonist, has been investigated for its potential gastroprotective properties using gastric ulcer models in rats. These models include ulcers induced by water immersion plus restraint stress and indomethacin (B1671933) buckingham.ac.ukbioline.org.brbioline.org.br. β3-adrenoceptor agonists have been shown to inhibit gastric ulcers induced by indomethacin, pylorus ligation, and ethanol (B145695) in rats bioline.org.br. Studies have evaluated the antiulcer effect of β3-adrenoceptor agonists on water immersion plus restraint stress-induced gastric ulcer in rats bioline.org.brbioline.org.brplos.org. This model involves immobilizing rats and immersing them in water, leading to gastric lesions bioline.org.brbioline.org.brnih.gov. β3-adrenoceptor agonists, including BRL 35135, have been shown to reduce the incidence of antral ulcerations in rats treated with indomethacin rjme.ro.
Isolated Tissue and Cell Culture Models (e.g., Adipocytes, Smooth Muscle Cells)
In vitro studies using isolated tissues and cell cultures have provided valuable insights into the direct cellular effects of this compound. Isolated adipocytes, particularly from epididymal fat in rats, have been used to study the lipolytic effects of BRL 35135 cambridge.orgnih.govresearchgate.net. In vitro studies have shown that BRL 35135 is significantly more potent than isoproterenol (B85558), a non-selective β-agonist, in increasing lipolysis in rat adipocytes nih.gov. Smooth muscle cells have also been utilized, as β3 receptors are present on smooth muscle cells in various tissues, and their activation can lead to relaxation rjme.roresearchgate.net. Studies have investigated the effects of this compound on glucose uptake in isolated skeletal muscle from young rats nih.gov. L6 skeletal muscle cells have been used to study adrenergic control of glucose uptake diabetesjournals.orgoup.comphysiology.org.
In Vivo and In Vitro Measurement Techniques
A variety of techniques are employed in both in vivo and in vitro studies to assess the effects of this compound. In vivo measurements in animal models often include monitoring body weight, body composition, food intake, and energy expenditure using techniques like indirect calorimetry nih.govresearchgate.netfrontiersin.orgcapes.gov.br. Metabolic parameters such as plasma glucose, insulin, nonesterified fatty acids, triglycerides, and glycerol (B35011) are commonly measured using enzymatic methods or ELISA kits nih.govphysiology.orgnih.govunav.edupsu.edu. Glucose uptake in various tissues can be assessed in vivo using methods like the 2-deoxy-[3H]-glucose method nih.govnih.gov. In gastric ulcer models, the severity of ulceration is typically assessed by examining the stomach lining and determining an ulcer index, along with evaluating parameters like gastric wall mucus content and mast cell counts bioline.org.brbioline.org.br.
In vitro techniques include incubating isolated adipocytes with this compound to measure lipolysis by assessing the release of glycerol or free fatty acids nih.govpsu.edu. Cell culture studies with adipocytes or muscle cells may involve measuring glucose uptake, analyzing gene expression (e.g., UCP1, β3-adrenoceptor mRNA) using techniques like Northern blotting or RT-PCR, and investigating signaling pathways rjme.rophysiology.orgaston.ac.uknih.govnih.govdiabetesjournals.orgoup.comphysiology.orgjst.go.jpcambridge.org. Radioligand binding techniques are used to study receptor binding characteristics rjme.ro. Immunohistochemistry and Western blot analysis can be used to determine receptor localization and protein expression rjme.ro. Microdialysis has been used in human studies to monitor lipolysis and blood flow in subcutaneous adipose tissue in vivo rjme.ro.
Here is a data table summarizing some research findings:
| Model/Tissue | Effect of this compound | Key Measurement Techniques Used | Source(s) |
| ob/ob mice | Significant anti-obesity activity (fat loss), improved glucose tolerance, insulin sensitivity, increased BAT DNA/protein, increased β3-AR and UCP mRNA in BAT. Minor effect on ob mRNA. | Body weight, body composition, plasma glucose, insulin, NEFA, BAT DNA/protein content, mRNA levels (Northern blot). | nih.govphysiology.orgaston.ac.uknih.gov |
| Zucker fa/fa rats | Improved glucose tolerance, insulin sensitivity, potentiated insulin action on lipid metabolism, differential regulation of uncoupling proteins. | Plasma glucose, insulin sensitivity (euglycaemic clamp), lipid metabolism parameters, uncoupling protein expression. | nih.govresearchgate.netnih.govcambridge.orgunav.edu |
| Alloxan-diabetic rats | Insights into effects on lipid metabolism and hyperglycemia (via class of compound). | Plasma glucose, triglycerides, free fatty acids. | oup.comphysiology.orgnih.gov |
| Streptozotocin-treated rats | Studied for antihyperglycemic efficacy. | Blood glucose levels. | portico.orgopen.ac.ukgubra.dk |
| Water immersion/restraint stress ulcer (rats) | Reduced incidence of gastric ulcers. | Ulcer index, score for intraluminal bleeding, gastric wall mucus content, mast cell counts. | bioline.org.brbioline.org.brplos.org |
| Indomethacin-induced ulcer (rats) | Reduced incidence of antral ulcerations. | Ulcer index. | rjme.robioline.org.br |
| Isolated rat adipocytes | Increased lipolysis (more potent than isoproterenol). | Measurement of glycerol/free fatty acid release. | nih.govpsu.edu |
| Isolated rat skeletal muscle | Increased glucose uptake (insulin-independent). | 2-[3H]deoxyglucose method (in vitro). | nih.govphysiology.org |
| L6 skeletal muscle cells | Studied for adrenergic control of glucose uptake. | Glucose uptake measurements, analysis of signaling pathways. | diabetesjournals.orgoup.comphysiology.org |
Assessment of Glucose Utilization (e.g., 2-Deoxy-[3H]-Glucose Method)
The assessment of glucose utilization is a key aspect of metabolic research involving this compound. The 2-deoxy-[3H]-glucose method is a technique used to measure glucose uptake in various tissues. nih.govnih.govroomcalorimeters.comscholarsresearchlibrary.comarkat-usa.org This method involves administering a radiolabeled glucose analog, 2-deoxy-[3H]-glucose, which is transported into cells via glucose transporters but is not subsequently metabolized through glycolysis to the same extent as glucose. By measuring the accumulation of the radiolabeled analog in tissues, researchers can determine the rate of glucose uptake.
Studies using this method have shown that this compound can increase glucose uptake in peripheral tissues of rats, including skeletal muscle, brown adipose tissue (BAT), white adipose tissue, heart, and diaphragm. nih.gov This effect has been observed to be dose-dependent in skeletal muscle, white adipose tissue, and brown adipose tissue. nih.gov The increase in glucose uptake in skeletal muscle appears to be independent of insulin action, suggesting mediation through β3-adrenoceptors present in the tissue. nih.gov
| Tissue | Effect of this compound on Glucose Uptake |
|---|---|
| Skeletal Muscle | Increased |
| Brown Adipose Tissue | Increased |
| White Adipose Tissue | Increased |
| Heart | Increased |
| Diaphragm | Increased |
| Brain | No change |
| Spleen | No change |
| Lung | No change |
Chronic treatment with this compound in the diet has been shown to significantly increase the basal glucose utilization index of brown adipose tissue in rats. nih.gov
Quantification of Energy Expenditure (e.g., Oxygen Consumption)
Quantifying energy expenditure is crucial for understanding the metabolic effects of compounds like this compound. Oxygen consumption (VO2) is a common measure of energy expenditure, often determined using techniques such as indirect calorimetry with closed-circuit respirometers. nih.govroomcalorimeters.comendocrine-abstracts.organdeal.org
Studies have investigated the impact of this compound on oxygen consumption in animal models. In rats, this compound has been found to stimulate brown adipose tissue thermogenesis, which is reflected in increased oxygen consumption and core temperature. nih.govendocrine-abstracts.org For example, in one study, this compound stimulated colonic temperature in control rats. nih.gov However, in rats previously treated with Agouti-related protein (Agrp), which is known to decrease oxygen consumption and BAT's capacity to expend energy, the effect of this compound on colonic temperature was significantly blunted. nih.gov
In ruminant lambs, oral administration of this compound acutely increased oxygen consumption and carbon dioxide production. researchgate.net The post-prandial increase in O2 consumption was greater in lambs receiving this compound compared to controls. researchgate.net
| Animal Model | Measurement | Effect of this compound |
|---|---|---|
| Rats | Colonic Temperature | Increased |
| Rats | BAT Thermogenesis | Stimulated |
| Lambs | Oxygen Consumption (VO2) | Increased |
| Lambs | CO2 Production (VCO2) | Increased |
Molecular and Biochemical Assays (e.g., mRNA Expression, Protein Levels, Enzyme Activities)
Molecular and biochemical assays are extensively used to explore the mechanisms underlying the effects of this compound at the cellular level. These techniques include assessing mRNA expression levels using methods like quantitative PCR, measuring protein levels, and determining enzyme activities. nih.govoup.comphysiology.orgmdpi.comresearchgate.netijpsonline.comresearchgate.netthermofisher.comphysiology.orgpharmanet.com.brjifro.ir
Studies involving this compound have utilized these assays to examine changes in the expression of genes and proteins involved in glucose and lipid metabolism, as well as thermogenesis. For instance, BRL 35135, a β3-adrenoceptor agonist, has been shown to double brown adipose tissue uncoupling protein (UCP) mRNA in rats. endocrine-abstracts.org UCP1 is a key protein involved in thermogenesis in BAT. nih.gov Chronic infusion of BRL 37344, an active metabolite of this compound, increased UCP1 mRNA expression in BAT compared to acute intervention. mdpi.com
This compound has also been shown to affect the expression of glucose transporter type 4 (GLUT4) mRNA. nih.gov In Zucker fatty rats, the decreased content of GLUT4 mRNA in BAT was restored to normal after administration of BRL 35135. nih.gov
Biochemical assays have also been employed to measure enzyme activities. For example, in Zucker fatty rats, BRL 35135 treatment abolished the hyperactivity of fatty acid synthetase and partly corrected a deficit in lipoprotein lipase (B570770) activity and mRNA in BAT. nih.gov
Furthermore, studies have investigated the effect of BRL 35135 on adenylyl cyclase activity and lipolysis in adipocytes. nih.gov While no effect on adipocyte BRL 37344-stimulated adenylyl cyclase activity was observed initially, a significant decrease was noted after several days of dosing. nih.gov In contrast, β3-stimulated lipolysis in adipocytes was significantly decreased within 24 hours. nih.gov
This compound has also been shown to induce metallothionein (B12644479) gene expression (MT-1 and MT-2) in adipocytes from white adipose tissue, likely mediated through the adenylate cyclase-protein kinase A signaling pathway. physiology.org
| Target | Assay Type | Observed Effect of this compound (Examples) |
|---|---|---|
| UCP1 | mRNA Expression | Increased in BAT endocrine-abstracts.orgmdpi.com |
| GLUT4 | mRNA Expression | Restored to normal in BAT (Zucker rats) nih.gov |
| Fatty Acid Synthetase | Enzyme Activity | Hyperactivity abolished in BAT (Zucker rats) nih.gov |
| Lipoprotein Lipase | Enzyme Activity & mRNA | Deficit partly corrected in BAT (Zucker rats) nih.gov |
| Adenylyl Cyclase (stimulated) | Enzyme Activity | Decreased after chronic dosing nih.gov |
| Lipolysis (β3-stimulated) | Biochemical Assay | Decreased nih.gov |
| Metallothionein (MT-1, MT-2) | mRNA Expression | Induced in WAT adipocytes physiology.org |
Future Directions in Brl 35135a Academic Research
Deeper Elucidation of Intracellular Signaling Cascades
Beta-3 adrenoceptors, like other beta-adrenergic receptors, are G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. nih.govijpsonline.comwikipedia.orgrjme.ro However, beta-3 adrenoceptors have also been shown to couple with Gi proteins, which can lead to a decrease in intracellular cAMP. wikipedia.org The specific downstream signaling cascades activated by BRL 35135A and its active metabolite BRL 37344, particularly in different cellular contexts, warrant further investigation.
While the canonical Gs-cAMP pathway is well-established, the extent and implications of Gi coupling by beta-3 adrenoceptors upon this compound activation require more detailed study. Understanding the balance between Gs and Gi signaling in various tissues could shed light on the diverse physiological effects observed with beta-3 agonists. Furthermore, research into the interaction of beta-3 adrenoceptor signaling with other crucial intracellular pathways, such as insulin (B600854) signaling, remains an important area for future exploration. Studies using beta-3 adrenoceptor-deficient cell lines have already begun to characterize these complex interactions, indicating potential insulin receptor-independent, PI 3-kinase-dependent effects. bidmc.org
Another area for deeper elucidation is the mechanism of beta-3 adrenoceptor desensitization. While beta-1 and beta-2 adrenoceptors are known to desensitize relatively quickly, the beta-3 adrenoceptor appears to desensitize only after prolonged agonist exposure in some cell types, suggesting cell- and/or species-specific mechanisms that are not yet fully understood. nih.gov Future research utilizing this compound could help uncover the molecular alterations and specific proteins involved in beta-3 adrenoceptor regulation and desensitization.
Intriguingly, studies on the effects of this compound on gastrointestinal motility in transgenic mice have suggested that its effects might be exerted indirectly through an unknown signaling mechanism activated by beta-3 adrenoceptor agonism in adipose tissue. baderc.org This highlights the potential for complex, indirect signaling pathways initiated by beta-3 adrenoceptor activation that extend beyond the immediate target cell, representing a fertile ground for future research.
Characterization of Differential Species Responses and Receptor Homologs
A significant challenge in translating findings from this compound research in animal models to humans has been the observed species differences in beta-3 adrenoceptor expression, function, and responsiveness to agonists. mdpi.comnih.govijpsonline.comnih.gov While this compound and BRL 37344 are potent beta-3 agonists in rodents, their potency and efficacy at the human beta-3 adrenoceptor have been reported to be lower or inconsistent in some studies. mdpi.comnih.govijpsonline.comnih.gov
Future research must focus on a comprehensive characterization of the molecular basis for these species differences. This includes investigating variations in the amino acid sequence of the beta-3 adrenoceptor itself, which could lead to differences in ligand binding and receptor activation. For example, while the structural homology of beta-3 adrenoceptors is high across several mammalian species, variations exist, particularly in the C-terminus and third intracellular loop. nih.govrjme.ro Furthermore, alternative splicing of mRNA can lead to different forms of the beta-3 adrenoceptor in humans and rats, potentially contributing to functional differences. rjme.ro
Beyond receptor structure, differential expression levels of beta-3 adrenoceptors in specific tissues across species, as well as variations in the expression and activity of downstream signaling molecules, could explain the divergent responses. nih.gov The abundance of brown adipose tissue, a key site of beta-3 mediated thermogenesis and metabolic effects in rodents, is significantly lower in adult humans, which contributes to the differing metabolic outcomes observed with beta-3 agonists. mdpi.comnih.gov Future studies utilizing comparative pharmacological approaches, genetic models, and advanced molecular techniques are needed to fully understand these species-specific nuances and their implications for the translation of beta-3 adrenoceptor-targeted research.
Utility of this compound as a Pharmacological Probe for Beta-3 Adrenoceptor Biology
This compound, along with its active metabolite BRL 37344, has historically served as a valuable pharmacological probe for studying the beta-3 adrenoceptor and distinguishing its effects from those mediated by beta-1 and beta-2 adrenoceptors. mdpi.comnih.govresearchgate.netbaderc.orgnih.govbidmc.org Its relative selectivity for the beta-3 adrenoceptor, particularly in rodent models, has made it an important tool in delineating the physiological roles of this receptor subtype in various tissues, including adipose tissue and the gastrointestinal tract. nih.govresearchgate.netresearchgate.netbaderc.orgnih.gov
Future academic research can continue to leverage this compound as a pharmacological tool to further dissect the complex biology of the beta-3 adrenoceptor. This could involve using this compound in conjunction with genetically modified animal models, such as beta-3 adrenoceptor knockout mice, to confirm the involvement of this specific receptor in mediating particular physiological responses. baderc.orgbidmc.org Combining this compound with selective antagonists for other adrenoceptor subtypes can help to isolate and characterize the specific contributions of beta-3 adrenoceptors in complex signaling networks and tissue functions.
Q & A
Q. What is the molecular mechanism of BRL 35135A as a β3-adrenergic receptor agonist, and how is this identified experimentally?
this compound binds selectively to β3-adrenergic receptors, activating pathways that increase lipolysis and thermogenesis. Its mechanism is validated via in vitro receptor-binding assays (e.g., competitive displacement studies using radiolabeled antagonists) and in vivo metabolic profiling (e.g., plasma non-esterified fatty acid measurements post-administration) .
Q. Which experimental models are most suitable for studying this compound’s metabolic effects?
Rodent models (e.g., obese/diabetic mice) are standard for evaluating anti-obesity effects, while ruminant models (e.g., sheep) are used to study acute metabolic responses (e.g., oxygen consumption, glucose/FFA fluctuations). Cross-species comparisons require validation of β3 receptor expression levels via qPCR or immunohistochemistry .
Q. What pharmacokinetic parameters are critical when administering this compound in preclinical studies?
Key parameters include:
- Dosage : Optimal ranges (e.g., 5 mg/kg in sheep for plasma metabolite analysis) .
- Administration route : Oral vs. intravenous, affecting bioavailability and peak plasma concentration timing.
- Half-life : Determined via LC-MS/MS to correlate dosing intervals with metabolic response duration.
Q. How are plasma non-esterified fatty acid levels measured post-BRL 35135A administration, and what assays ensure accuracy?
Enzymatic colorimetric assays (e.g., Wako NEFA-HR kits) are standard. Protocols include timed blood sampling, centrifugation for plasma separation, and validation against internal standards to minimize variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s efficacy between rodent and ruminant models?
Design comparative studies controlling for:
- Receptor density : Quantify β3-adrenergic receptor expression via Western blotting across species .
- Metabolic baseline : Normalize dosing to body surface area or metabolic rate.
- Temporal responses : Use continuous glucose monitoring systems to track dynamic changes .
Q. What methodological approaches ensure reproducibility in measuring this compound’s impact on thermogenesis?
- Indirect calorimetry : Use open-circuit systems to monitor oxygen consumption (VO₂) and respiratory exchange ratio (RER) in controlled environments .
- Standardized protocols : Pre-acclimatize animals to experimental conditions to reduce stress-induced variability.
- Blinded analyses : Assign treatment groups randomly and analyze data without prior knowledge of group allocation .
Q. How should contradictory findings on this compound’s anti-obesity effects in genetic vs. diet-induced obesity models be analyzed?
Apply meta-analytical frameworks:
- Subgroup analysis : Stratify results by model type (genetic knockout vs. high-fat diet).
- Sensitivity testing : Exclude outliers using standardized criteria (e.g., Grubbs’ test).
- Mechanistic follow-up : Use CRISPR-edited cell lines to isolate receptor-specific effects .
Q. What statistical methods are recommended for analyzing time-dependent metabolic responses to this compound?
- Longitudinal mixed-effects models : Account for repeated measures and individual variability.
- Area-under-the-curve (AUC) analysis : Quantify cumulative effects on glucose or FFA levels.
- Post hoc corrections : Apply Bonferroni adjustments for multiple comparisons .
Q. How can researchers mitigate variability in β3-adrenergic receptor expression when translating this compound findings to human applications?
- Tissue-specific profiling : Use single-cell RNA sequencing to map receptor distribution in human adipose tissue.
- Pharmacodynamic modeling : Relate receptor density to dose-response curves using Hill equations.
- Cohort stratification : Select clinical trial participants based on β3 receptor polymorphism screening .
Q. What strategies validate this compound’s receptor specificity when off-target effects are suspected?
- Knockout validation : Test the compound in β3 receptor knockout models.
- High-throughput screening : Use panels of GPCR assays to exclude cross-reactivity.
- Silico docking : Perform molecular dynamics simulations to predict binding affinities for non-target receptors .
Data Presentation and Reproducibility
Q. How should researchers present dose-response data for this compound in compliance with journal guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
